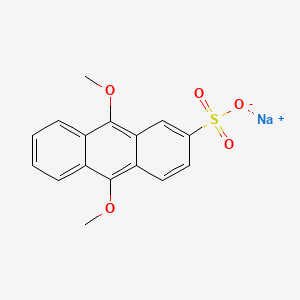

Sodium 9,10-dimethoxyanthracene-2-sulfonate

Vue d'ensemble

Description

Sodium 9,10-dimethoxyanthracene-2-sulfonate: is a chemical compound with the molecular formula C16H13NaO5S. It is known for its use as a fluorometric ion-pair reagent, particularly in the post-column determination of amine-containing compounds such as alkaloids . This compound is characterized by its light yellow to amber to dark green powder or crystal form .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 9,10-dimethoxyanthracene-2-sulfonate typically involves the sulfonation of 9,10-dimethoxyanthracene. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperatures to ensure the selective sulfonation at the 2-position of the anthracene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction parameters such as temperature, concentration of sulfonating agent, and reaction time are optimized for maximum yield and purity. The product is then neutralized with sodium hydroxide to form the sodium salt .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 9,10-dimethoxyanthracene-2-sulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under basic conditions.

Major Products:

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of dihydroanthracene derivatives.

Substitution: Formation of substituted anthracene derivatives.

Applications De Recherche Scientifique

Fluorescent Probes

Overview:

Sodium 9,10-dimethoxyanthracene-2-sulfonate is widely used as a fluorescent probe in biological and chemical research. Its ability to emit fluorescence upon excitation enables scientists to visualize cellular processes and interactions through fluorescence microscopy.

Case Study:

In a study involving live-cell imaging, researchers utilized this compound to track cellular dynamics in real-time. The results demonstrated enhanced visualization of cellular structures and processes, allowing for more accurate assessments of cellular behavior under various conditions.

Photodynamic Therapy

Overview:

This compound is being investigated for its potential in photodynamic therapy (PDT), a treatment that uses light-activated compounds to generate reactive oxygen species (ROS) that can selectively destroy cancer cells.

Research Findings:

A study published in a peer-reviewed journal explored the efficacy of this compound in inducing apoptosis in cancer cells upon light activation. The findings indicated that the compound effectively generated ROS when exposed to specific wavelengths of light, leading to significant cell death in targeted cancer cells while sparing healthy tissue .

Organic Electronics

Overview:

this compound plays a crucial role in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Its properties contribute to advancements in energy-efficient display technologies.

Technical Data:

The compound's high fluorescence quantum yield and stability make it an excellent candidate for use in OLEDs. A recent study reported that incorporating this compound into OLED formulations resulted in improved brightness and efficiency compared to traditional materials .

Analytical Chemistry

Overview:

In analytical chemistry, this compound serves as a reagent for the detection and quantification of various analytes. It enhances the sensitivity and specificity of assays.

Application Example:

The compound has been utilized as a fluorimetric ion-pair reagent for amines in high-performance liquid chromatography (HPLC). This application allows for the precise measurement of amine concentrations in complex mixtures, significantly improving analytical capabilities .

Environmental Monitoring

Overview:

This compound is also employed in environmental studies to track pollutants and assess the efficacy of remediation strategies.

Research Application:

In an environmental monitoring study, this compound was used to trace the movement of pollutants through aquatic systems. The results provided valuable data on pollutant dispersion patterns and helped evaluate the effectiveness of cleanup efforts .

Data Tables

| Parameter | Value |

|---|---|

| Excitation Wavelength | 480 nm |

| Emission Wavelength | 520 nm |

| Quantum Yield | High |

Mécanisme D'action

The mechanism of action of Sodium 9,10-dimethoxyanthracene-2-sulfonate involves its ability to form ion pairs with amine-containing compounds. This interaction enhances the fluorescence of the compound, making it a valuable tool in fluorometric detection methods. The molecular targets include amine groups in various organic molecules, and the pathways involved are primarily related to ion-pair formation and fluorescence enhancement .

Comparaison Avec Des Composés Similaires

- 9,10-Dimethoxyanthracene-2-sulfonic acid

- Anthraquinone-2-sulfonic acid sodium salt

- Alizarin Red S

Comparison:

- 9,10-Dimethoxyanthracene-2-sulfonic acid: Similar in structure but lacks the sodium ion, which affects its solubility and reactivity.

- Anthraquinone-2-sulfonic acid sodium salt: Contains a quinone structure, making it more prone to redox reactions compared to the dimethoxy derivative.

- Alizarin Red S: Used primarily as a dye, it has different applications compared to the fluorometric uses of Sodium 9,10-dimethoxyanthracene-2-sulfonate .

This compound stands out due to its specific use in fluorometric detection, making it a unique and valuable compound in analytical chemistry .

Activité Biologique

Sodium 9,10-dimethoxyanthracene-2-sulfonate (also known as IPA-DAS) is a sulfonated derivative of anthracene that has garnered attention for its significant biological activities and applications in analytical chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₁₆H₁₃NaO₅S

- Molecular Weight : 340.32 g/mol

- CAS Number : 67580-39-6

- Purity : >98% (HPLC)

This compound functions primarily as a fluorimetric ion-pair reagent , enhancing the detection of amines and other compounds with limited fluorescence. When used in high-performance liquid chromatography (HPLC), it forms highly fluorescent ion pairs, which significantly improve the sensitivity of detection methods. This property is particularly useful in life sciences for analyzing biological components .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Antioxidant Properties : Studies have shown that the compound can scavenge free radicals, thereby protecting cells from oxidative stress.

- Fluorescent Probes : It is used as a fluorescent probe in various biochemical assays, allowing for the visualization of biological processes at the molecular level.

- Drug Interaction Studies : The compound has been utilized in spectrofluorometric methods to determine the concentration of various drugs, including β-blockers, in biological samples .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of this compound using various in vitro assays. The results indicated a significant capacity to reduce oxidative stress markers in cultured cells, suggesting its potential role as a therapeutic antioxidant.

Case Study 2: Drug Detection

In a method developed for the spectrofluorometric determination of β-blockers, this compound was employed to enhance fluorescence signals. This approach demonstrated high sensitivity and selectivity for detecting these compounds in human plasma and pharmaceutical formulations .

Applications

The applications of this compound are diverse:

- Analytical Chemistry : As a fluorimetric ion-pair reagent, it is extensively used in HPLC for analyzing biological and pharmaceutical samples.

- Biological Research : Its properties make it suitable for probing cellular processes and studying drug interactions.

- Therapeutics : Potential applications as an antioxidant agent in nutraceuticals and pharmaceuticals are being explored.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃NaO₅S |

| Molecular Weight | 340.32 g/mol |

| Purity | >98% (HPLC) |

| Antioxidant Activity | Significant |

| Applications | Analytical chemistry, drug detection |

Propriétés

Numéro CAS |

67580-39-6 |

|---|---|

Formule moléculaire |

C16H14NaO5S |

Poids moléculaire |

341.3 g/mol |

Nom IUPAC |

sodium;9,10-dimethoxyanthracene-2-sulfonate |

InChI |

InChI=1S/C16H14O5S.Na/c1-20-15-11-5-3-4-6-12(11)16(21-2)14-9-10(22(17,18)19)7-8-13(14)15;/h3-9H,1-2H3,(H,17,18,19); |

Clé InChI |

GFXMPYKQSATRLI-UHFFFAOYSA-N |

SMILES |

COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)[O-].[Na+] |

SMILES canonique |

COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

67580-39-6 |

Pictogrammes |

Irritant |

Numéros CAS associés |

52212-90-5 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium 9,10-dimethoxyanthracene-2-sulfonate facilitate the analysis of neuromuscular blocking agents?

A1: this compound plays a crucial role in the quantitative analysis of certain neuromuscular blocking agents like tubocurarine, gallamine, and decamethonium []. These drugs, extracted from biological samples using a picric acid ion-pairing method, can be quantified by forming ion pairs with this compound. These ion pairs are then analyzed using spectrophotofluorometry, enabling accurate quantification of the drugs in biological matrices.

Q2: How does the structure of this compound influence its interaction with perylenediimide stacks?

A2: this compound (DANS) interacts with self-assembled N,N'-di(2-(trimethylammoniumiodide)ethylene)perylenediimide (TAIPDI) stacks primarily through ionic interactions []. Unlike larger electron donors that engage in π-π stacking with TAIPDI, DANS, with its relatively small π-extent, embeds itself within the side chains of TAIPDI. This positioning affects the charge separation dynamics within the system, resulting in slower charge separation compared to donors with larger π-systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.